molecular formula C11H9BrN2O B3197008 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde CAS No. 1002107-33-6

1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde

Cat. No. B3197008
CAS RN: 1002107-33-6
M. Wt: 265.11 g/mol
InChI Key: HKEDBWZFCSHGQL-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde is a chemical compound that has gained significance in various scientific research applications. It is a heterocyclic compound that contains a five-membered imidazole ring and a bromine atom attached to the phenyl group.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde varies depending on its application. It has been reported to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation and survival. Additionally, it acts as a chelating agent for metal ions by forming stable complexes with them.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to cause oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Furthermore, it has been reported to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has several advantages for lab experiments. It is readily available and can be synthesized in high purity and yield. It exhibits potent biological activities, making it a valuable tool for studying various biological processes. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy.

Future Directions

1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has several potential future directions. It can be used as a lead compound for the synthesis of other biologically active compounds with improved potency and selectivity. It can also be further studied for its mechanism of action and its potential use in the treatment of other diseases such as viral infections and neurodegenerative disorders. Furthermore, its fluorescent properties can be exploited for the development of biosensors for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde is a valuable chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential for various biomedical applications.

Scientific Research Applications

1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has been extensively used in various scientific research applications. It has been reported to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been employed as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

3-(4-bromophenyl)-2-methylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-13-6-11(7-15)14(8)10-4-2-9(12)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEDBWZFCSHGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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